molecular formula C10H18O4Pd B176385 palladium(II) pivalate CAS No. 106224-36-6

palladium(II) pivalate

Cat. No. B176385
M. Wt: 308.7 g/mol
InChI Key: PAGZTSLSNQZYEV-UHFFFAOYSA-L
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Description

Palladium(II) pivalate, also known as 2,2-Dimethylpropanoic acid palladium(II) salt, is a compound with the empirical formula C10H18O4Pd . It has a molecular weight of 308.67 . It is used as a catalyst for various chemical reactions .


Chemical Reactions Analysis

Palladium(II) pivalate is used as a catalyst for various chemical reactions. These include the aerobic cyclization of acrylic acid with alkenes, benzylation of heterocycles with benzyl chlorides, intramolecular direct arylation reactions, and regioselective oxidative arene cross-coupling .


Physical And Chemical Properties Analysis

Palladium(II) pivalate is a solid compound . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Catalysis and Synthesis Applications

  • Oxidative Biaryl Synthesis: Palladium(II) pivalate is used in intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation, improving yields and broadening reaction scope, as demonstrated in the synthesis of natural carbazole products like Murrayafoline A, Mukonine, and Clausenine (Liégault et al., 2008).
  • Benzene Arylation: It serves as a cocatalyst, facilitating high-yielding direct arylation reactions with benzene, enhancing C-H bond cleavage and acting as a catalytic proton shuttle (Lafrance & Fagnou, 2006).
  • Formation of Palladium Carbonyl Carboxylate Clusters: Palladium(I) carbonyl carboxylate complexes are synthesized using pivalate groups, affecting the nuclearity of the cluster, as seen in hexanuclear clusters (Stromnova et al., 2005).
  • Cross-Dehydrogenative-Coupling (CDC): It plays a role in the oxidative cross-coupling of thiazoles with azine N-oxides, acting as both an oxidant and a C-H bond activation promoter (Fu et al., 2013).
  • Alkenylation of Chromones: Palladium(II) pivalate is utilized in a new method for the alkenylation of chromones via a C-H functionalization reaction (Kim & Hong, 2011).
  • Olefin Cyclopropanation Catalysis: It catalyzes cyclopropanation of olefins with ethyl diazoacetate, offering insights into reaction rates and selectivity (Shishilov et al., 2009).

Structural and Mechanistic Insights

  • Influence on Reaction Conditions: Pivalic acid in palladium-catalyzed reactions influences reaction speed and scope, as seen in direct arylation of heterocycles (Liégault et al., 2009).
  • Formation of Heterobimetallic Complexes: Palladium(II)–rare-earth metal(III) paddlewheel carboxylate complexes are formed using pivalate, demonstrating the role of intra- and intermolecular H-bonding (Nefedov et al., 2009).

Novel Syntheses and Reactions

  • Synthesis of β-Fluorinated Carboxylic Acids: It enables direct fluorination of unactivated C(sp3)-H bonds at the β position of carboxylic acids (Zhu et al., 2015).
  • Reduction of Carboxylic Acids to Aldehydes: Palladium acetate with pivalic anhydride catalyzes the reduction of carboxylic acids to aldehydes, providing an efficient alternative to traditional reduction methods (Goossen & Ghosh, 2002).

properties

IUPAC Name

2,2-dimethylpropanoate;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O2.Pd/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGZTSLSNQZYEV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648008
Record name Palladium(2+) bis(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

palladium(II) pivalate

CAS RN

106224-36-6
Record name Palladium(2+) bis(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name palladium(II) pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Kitano, H Ito, K Itami - Organic letters, 2018 - ACS Publications
The first palladium-catalyzed esterification of carboxylic acids with aryl iodides is described. A palladium-based catalytic system consisting of IBn F (1,3-bis((pentafluorophenyl)methyl)…
Number of citations: 22 pubs.acs.org
AS Batsanov, GA Timko, YT Struchkov… - Bulletin of the Academy …, 1987 - Springer
Pd distance of 3.130 A. Each side of this triangle is coupled by two OCO bridges. The coordination of the palladium ions is square planar; the mean Pd-O distance is 1.983 (5) A. The …
Number of citations: 3 link.springer.com
TL Ho - Fieser and Fieser's Reagents for Organic Synthesis, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com
G Urgoitia, M Obieta, MT Herrero, L Lezama… - Advanced Synthesis & … - Wiley Online Library
Herein we disclose a palladium‐catalyzed procedure for the transamidation of structurally diverse amides with amines based on the use of molecular oxygen as palladium‐activating …
Number of citations: 0 onlinelibrary.wiley.com
RE Tundel - 2011 - search.proquest.com
Chapter 1. One of the major drawbacks to traditional syntheses is the requirement for iterative synthesis, which is not only chemically inefficient and time-consuming, but environmentally …
Number of citations: 0 search.proquest.com
B Simon, C Bouyer, S De Sio, C Berthon, N Boubals… - RSC …, 2018 - pubs.rsc.org
The γ-irradiation of a biphasic system composed of tri-n-butylphosphate in tetrapropylene hydrogen (TPH) in contact with palladium(II) nitrate in nitric acid aqueous solution led to the …
Number of citations: 10 pubs.rsc.org
R Rocaboy, I Anastasiou, O Baudoin - Angewandte Chemie, 2019 - Wiley Online Library
The intramolecular coupling of two C(sp 3 )−H bonds to forge a C(sp 3 )−C(sp 3 ) bond is enabled by 1,4‐Pd shift from a trisubstituted aryl bromide. Contrary to most C(sp 3 )−C(sp 3 ) …
Number of citations: 44 onlinelibrary.wiley.com
AW Jones, ML Louillat‐Habermeyer… - … Synthesis & Catalysis, 2015 - Wiley Online Library
What does it take to force a rigid and strained dehydrogenative ring closure, for example, in phenylcarbazoles? Since the works of Buchwald and Fagnou, palladium‐catalysed ring‐…
Number of citations: 24 onlinelibrary.wiley.com
WA Carole, TJ Colacot - Chemistry–A European Journal, 2016 - Wiley Online Library
The behavior of palladium acetate is reviewed with respect to its synthesis, characterization, structure (in both solution and solid state), and activation pathways. In addition, …
S GARCÍA ABELLÁN - 2019 - core.ac.uk
In the last decade, new methods have been pursued for the synthesis of organic molecules. Reactions that can directly activate C–H bonds are promising to avoid long synthetic …
Number of citations: 0 core.ac.uk

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